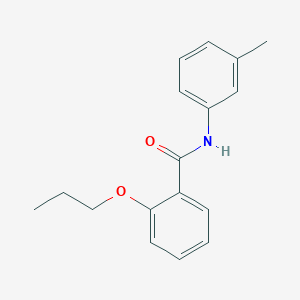![molecular formula C15H20N2O4S B268811 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B268811.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide, also known as TFPAC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFPAC is a cyclopropane-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases. These enzymes and proteins are involved in various disease processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting their activity, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can potentially reduce the severity of these diseases.
Biochemical and Physiological Effects:
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins, making it a potentially useful tool for studying disease processes and potential therapeutic targets. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can also have off-target effects, leading to potential complications in experimental design. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have limited solubility in certain solvents, making it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide research. One direction is the exploration of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential anti-cancer agent, either alone or in combination with other therapies. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
Conclusion:
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has shown potential as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
合成法
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid chloride. These methods have been optimized to produce high yields of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
科学的研究の応用
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases, which are involved in various disease processes.
特性
製品名 |
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C15H20N2O4S |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H20N2O4S/c18-15(11-3-4-11)17-12-5-7-14(8-6-12)22(19,20)16-10-13-2-1-9-21-13/h5-8,11,13,16H,1-4,9-10H2,(H,17,18) |
InChIキー |
WTFPLIVWVDZKMU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
正規SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)